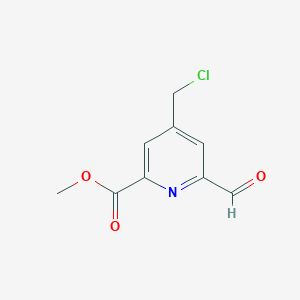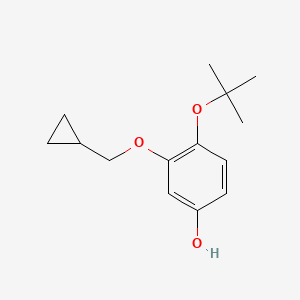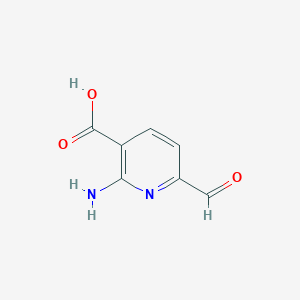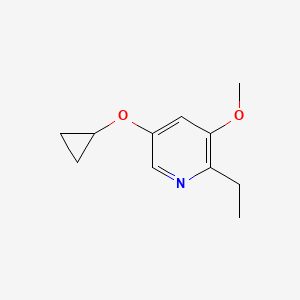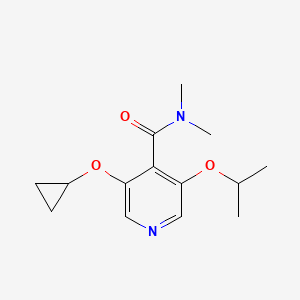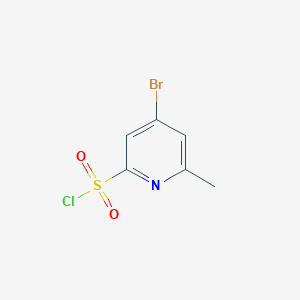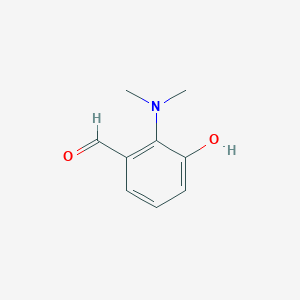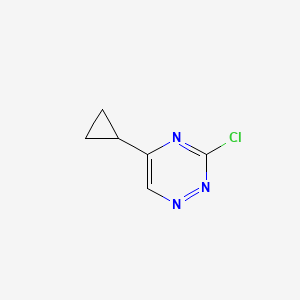
3-Chloro-5-cyclopropyl-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-cyclopropyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family Triazines are six-membered rings containing three nitrogen atoms at alternating positions This particular compound is notable for its unique structural features, including a chlorine atom and a cyclopropyl group attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclopropyl-1,2,4-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of one chlorine atom with the cyclopropyl group. The general reaction scheme is as follows:
C3Cl3N3+C3H5NH2→C3Cl2N3C3H5+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-cyclopropyl-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Cyclization: It can form cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), thiols (e.g., thiophenol), and alcohols (e.g., methanol) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Triazines: Products with various functional groups replacing the chlorine atom.
Oxidized/Reduced Derivatives: Compounds with altered oxidation states of the nitrogen atoms.
Cyclic Compounds: Derivatives formed through cyclization reactions.
Aplicaciones Científicas De Investigación
3-Chloro-5-cyclopropyl-1,2,4-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive nature and stability.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-cyclopropyl-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may disrupt cellular processes by interfering with nucleic acid synthesis or protein function.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with different substituents.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar in structure but with different functional groups.
Uniqueness
3-Chloro-5-cyclopropyl-1,2,4-triazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Propiedades
Fórmula molecular |
C6H6ClN3 |
|---|---|
Peso molecular |
155.58 g/mol |
Nombre IUPAC |
3-chloro-5-cyclopropyl-1,2,4-triazine |
InChI |
InChI=1S/C6H6ClN3/c7-6-9-5(3-8-10-6)4-1-2-4/h3-4H,1-2H2 |
Clave InChI |
USEPXRQNDDBGRD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN=NC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


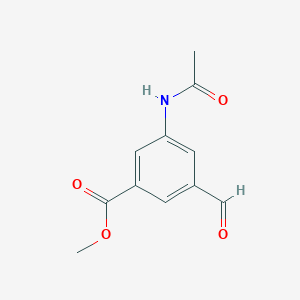
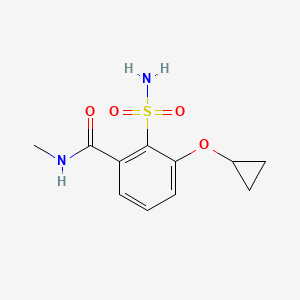
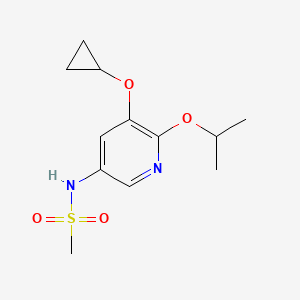
![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
